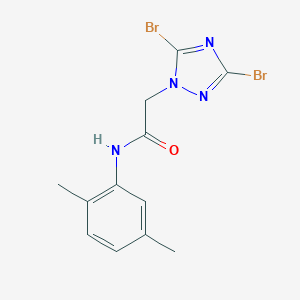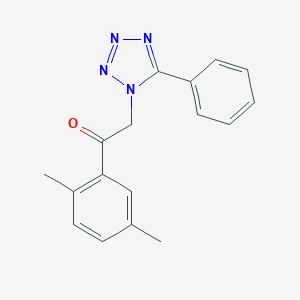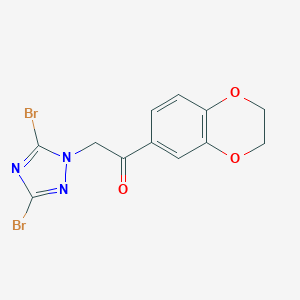
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as CBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been found to exhibit various biological activities that make it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it has been proposed that N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide exerts its biological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has also been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent biological activity at low concentrations, making it a promising candidate for drug development. However, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. Furthermore, its mechanism of action is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential area of exploration is the development of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives with improved solubility and pharmacokinetic properties. Another potential area of research is the identification of the molecular targets of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide and the elucidation of its mechanism of action. Furthermore, the therapeutic potential of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in various diseases such as cancer, inflammation, and neurological disorders can be further explored in preclinical and clinical studies.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 4-chlorobenzylamine with 2-(4-oxo-3(4H)-quinazolinyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
Nom du produit |
N-(4-chlorobenzyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide |
|---|---|
Formule moléculaire |
C17H14ClN3O2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c18-13-7-5-12(6-8-13)9-19-16(22)10-21-11-20-15-4-2-1-3-14(15)17(21)23/h1-8,11H,9-10H2,(H,19,22) |
Clé InChI |
ZQHCPWBXSNUBDQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[5-(4-bromophenyl)-1H-tetraazol-1-yl]acetyl}piperidine](/img/structure/B277457.png)

![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![4-[(5-phenyl-1H-tetraazol-1-yl)acetyl]morpholine](/img/structure/B277463.png)

![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B277474.png)

![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)
